
4-(4-Formylphenyl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Formylphenyl)butanoic acid is an organic compound with the molecular formula C₁₁H₁₂O₃. It is characterized by a butanoic acid chain attached to a phenyl ring, which is further substituted with a formyl group at the para position. This compound is of interest in various fields of research due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
4-(4-Formylphenyl)butanoic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzene with butyric anhydride, followed by oxidation of the resulting 4-phenylbutanoic acid to introduce the formyl group. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl₃) and an oxidizing agent like chromium trioxide (CrO₃) or potassium permanganate (KMnO₄).
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable processes. These could include continuous flow reactions and the use of alternative catalysts to improve yield and reduce environmental impact. Specific details on industrial methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
4-(4-Formylphenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH₄).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO₃), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation
Major Products Formed
Oxidation: 4-(4-Carboxyphenyl)butanoic acid
Reduction: 4-(4-Hydroxymethylphenyl)butanoic acid
Substitution: Various substituted derivatives depending on the electrophile used
科学研究应用
4-(4-Formylphenyl)butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(4-Formylphenyl)butanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it could act as an inhibitor or activator of certain metabolic pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.
相似化合物的比较
Similar Compounds
4-Formylbenzoic acid: Similar structure but lacks the butanoic acid chain.
4-Formylphenylboronic acid: Contains a boronic acid group instead of a butanoic acid chain.
4-Phenylbutanoic acid: Lacks the formyl group.
Uniqueness
4-(4-Formylphenyl)butanoic acid is unique due to the presence of both a formyl group and a butanoic acid chain, which confer distinct reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets.
属性
分子式 |
C11H12O3 |
|---|---|
分子量 |
192.21 g/mol |
IUPAC 名称 |
4-(4-formylphenyl)butanoic acid |
InChI |
InChI=1S/C11H12O3/c12-8-10-6-4-9(5-7-10)2-1-3-11(13)14/h4-8H,1-3H2,(H,13,14) |
InChI 键 |
SJUVIKKCZJSMEU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CCCC(=O)O)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


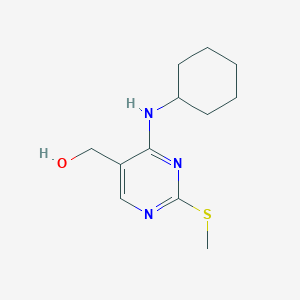
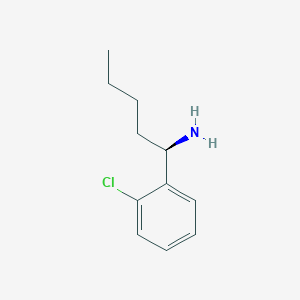
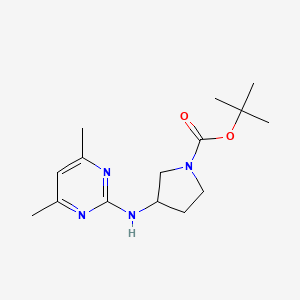
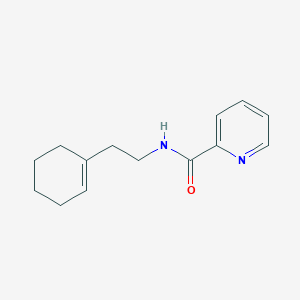


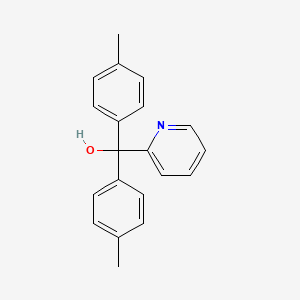
![2-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13974356.png)
![tert-butyl ((3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methyl)carbamate](/img/structure/B13974358.png)
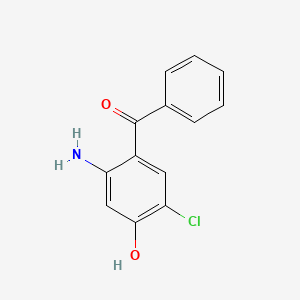
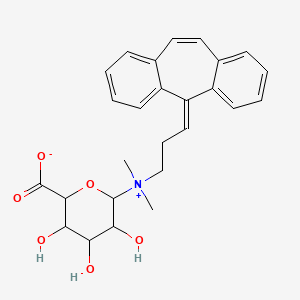
![1,1',1'',1'''-[Methylenebis(2,4,6-trihydroxy-5,1,3-benzenetriyl)]tetrakis-ethanone](/img/structure/B13974369.png)
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(ethylamino)propan-1-ol](/img/structure/B13974373.png)
![N-(piperidin-4-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B13974384.png)
